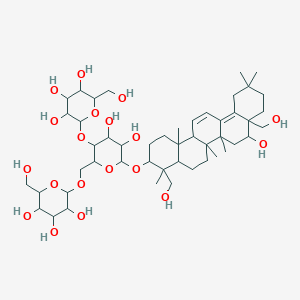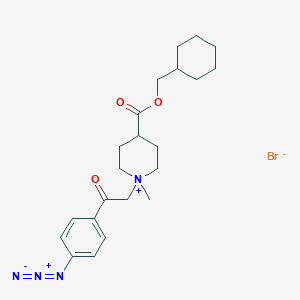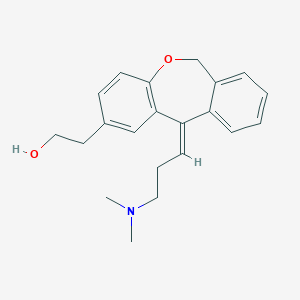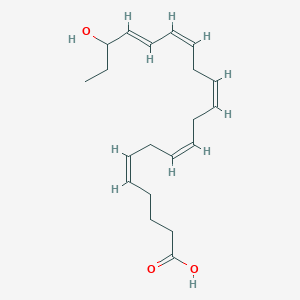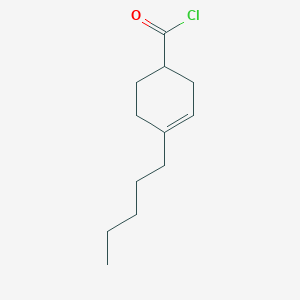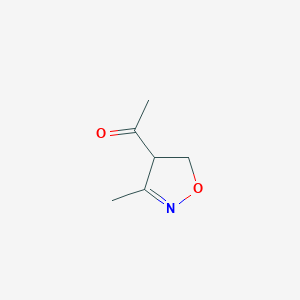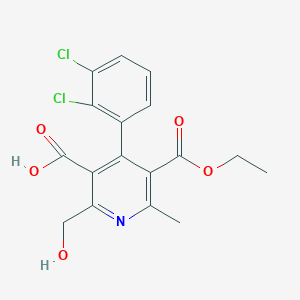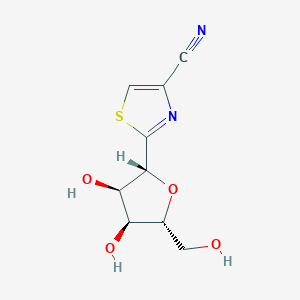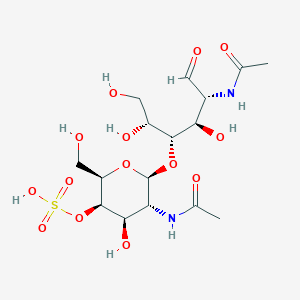
2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose, commonly known as GalNAc4S-6ST inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease research.
Mecanismo De Acción
GalNAc4S-6ST inhibitor works by inhibiting the activity of the enzyme GalNAc4S-6ST, which is responsible for the sulfation of GAGs. The inhibition of this enzyme leads to a decrease in the biosynthesis of sulfated GAGs, which can affect cellular processes such as cell signaling and adhesion.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of GalNAc4S-6ST inhibitor are yet to be fully understood. However, studies have shown that it can affect cellular processes such as cell signaling, adhesion, and tissue repair. It has also been suggested that the inhibition of GalNAc4S-6ST can have potential therapeutic applications in diseases such as cancer, inflammation, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using GalNAc4S-6ST inhibitor in lab experiments is its specificity towards the inhibition of GalNAc4S-6ST enzyme. This specificity allows for the selective inhibition of sulfated GAGs biosynthesis, which can help in the study of their role in various diseases. However, the complex synthesis method and the high cost of the compound can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the use of GalNAc4S-6ST inhibitor in scientific research. One of the significant areas of research is the study of the role of sulfated GAGs in cancer development and progression. It has been suggested that the inhibition of GalNAc4S-6ST can lead to the suppression of tumor growth and metastasis. Another area of research is the study of the role of sulfated GAGs in inflammation and tissue repair. The use of GalNAc4S-6ST inhibitor can help in understanding the role of sulfated GAGs in these processes.
Conclusion:
In conclusion, GalNAc4S-6ST inhibitor is a chemical compound with significant potential in scientific research. Its specificity towards the inhibition of the GalNAc4S-6ST enzyme allows for the selective inhibition of sulfated GAGs biosynthesis, which can help in the study of their role in various diseases. Although the complex synthesis method and the high cost of the compound can limit its use in lab experiments, the future directions for its use in research are promising.
Métodos De Síntesis
The synthesis of GalNAc4S-6ST inhibitor involves several steps, including the protection of the hydroxyl groups, the formation of the sulfated galactopyranosyl ring, and the deprotection of the hydroxyl groups. The final product is obtained through the deacetylation and deprotection of the acetyl groups. The process is complex and requires high expertise in organic chemistry.
Aplicaciones Científicas De Investigación
GalNAc4S-6ST inhibitor has significant potential in scientific research, particularly in the field of glycobiology. It is used to inhibit the activity of the enzyme GalNAc4S-6ST, which plays a crucial role in the biosynthesis of sulfated glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and play a vital role in cell signaling, cell adhesion, and tissue repair. The inhibition of GalNAc4S-6ST can help in the study of the role of sulfated GAGs in disease development and progression.
Propiedades
Número CAS |
143502-17-4 |
|---|---|
Nombre del producto |
2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose |
Fórmula molecular |
C16H28N2O14S |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H28N2O14S/c1-6(22)17-8(3-19)12(25)14(9(24)4-20)31-16-11(18-7(2)23)13(26)15(10(5-21)30-16)32-33(27,28)29/h3,8-16,20-21,24-26H,4-5H2,1-2H3,(H,17,22)(H,18,23)(H,27,28,29)/t8-,9+,10+,11+,12+,13+,14+,15-,16-/m0/s1 |
Clave InChI |
VUIPMKPVLKMGIH-HGSIGRAESA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O |
Sinónimos |
2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose SO4-4-GalNAc-1-4-GlcNAc SO4-4-GalNAcbeta1,4GlcNAcbeta |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



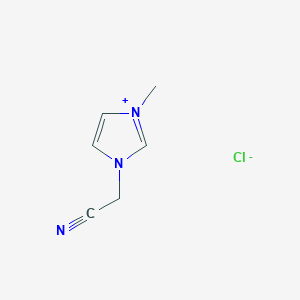
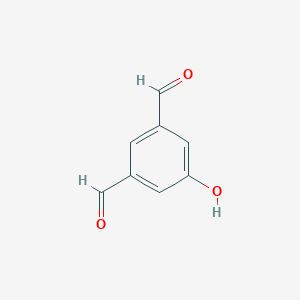
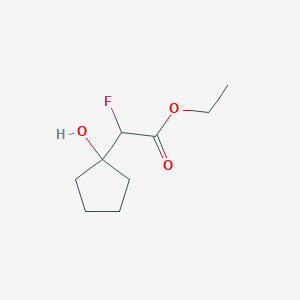
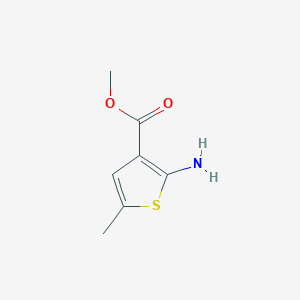
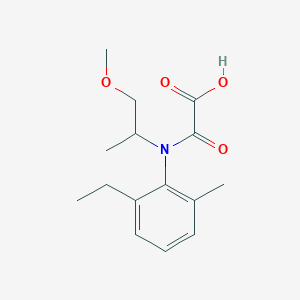
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
